Cas no 114912-33-3 (Benzenemethanol, α-[(1R)-1-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2,6-dimethoxyphenoxy]ethyl]-3,4-dimethoxy-, (αS)-rel-)
![Benzenemethanol, α-[(1R)-1-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2,6-dimethoxyphenoxy]ethyl]-3,4-dimethoxy-, (αS)-rel- structure](https://nl.kuujia.com/scimg/cas/114912-33-3x500.png)
114912-33-3 structure
Productnaam:Benzenemethanol, α-[(1R)-1-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2,6-dimethoxyphenoxy]ethyl]-3,4-dimethoxy-, (αS)-rel-
Benzenemethanol, α-[(1R)-1-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2,6-dimethoxyphenoxy]ethyl]-3,4-dimethoxy-, (αS)-rel- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanol, a-[(1R)-1-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2,6-dimethoxyphenoxy]ethyl]-3,4-dimethoxy-,(aS)-rel-
- Benzenemethanol, a-[1-[4-(3-hydroxy-1-propenyl)-2,6-dimethoxyphenoxy]ethyl]-3,4-dimethoxy-,[R*,S*-(E)]-
- Benzenemethanol,a-[(1R)-1-[4-[(1E)-3-hydroxy-1-propenyl]-2,6-dimethoxyphenoxy]ethyl]-3,4-dimethoxy-,(aS)-rel- (9CI)
- Myristicanol B
- Benzenemethanol, α-[(1R)-1-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2,6-dimethoxyphenoxy]ethyl]-3,4-dimethoxy-, (αS)-rel-
- 114912-33-3
- DTXSID501108967
- rel-(alphaS)-alpha-[(1R)-1-[4-[(1E)-3-Hydroxy-1-propen-1-yl]-2,6-dimethoxyphenoxy]ethyl]-3,4-dimethoxybenzenemethanol
- CHEBI:175237
- 1-(3,4-dimethoxyphenyl)-2-[4-[(Z)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propan-1-ol
-
- Inchi: 1S/C22H28O7/c1-14(21(24)16-8-9-17(25-2)18(13-16)26-3)29-22-19(27-4)11-15(7-6-10-23)12-20(22)28-5/h6-9,11-14,21,23-24H,10H2,1-5H3/b7-6+/t14-,21-/m1/s1
- InChI-sleutel: JTUBQGXAXOEMNN-MWSVELABSA-N
- LACHT: O(C1C(=CC(/C=C/CO)=CC=1OC)OC)[C@H](C)[C@H](C1C=CC(=C(C=1)OC)OC)O
Berekende eigenschappen
- Exacte massa: 404.18350323g/mol
- Monoisotopische massa: 404.18350323g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 10
- Complexiteit: 472
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 86.6Ų
Benzenemethanol, α-[(1R)-1-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2,6-dimethoxyphenoxy]ethyl]-3,4-dimethoxy-, (αS)-rel- Gerelateerde literatuur
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
114912-33-3 (Benzenemethanol, α-[(1R)-1-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2,6-dimethoxyphenoxy]ethyl]-3,4-dimethoxy-, (αS)-rel-) Gerelateerde producten
- 1185506-84-6((1-isopropyl-4-piperidinylidene)acetic acid hydrate)
- 2172030-10-1(5-(cyclopropylmethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol)
- 2764022-14-0(1-Ethyl-2-(trifluoromethyl)cyclopropan-1-amine)
- 1157155-78-6(1-(2,4-Dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethan-1-one)
- 2418727-21-4(tert-butyl 3-iodo-2-methyl-5-2-(trimethylsilyl)ethynylbenzoate)
- 1806644-26-7(Ethyl 2-(3-chloropropyl)-6-cyanobenzoate)
- 2229119-66-6(2-(2-bromo-5-cyanophenyl)-3-methylbutanoic acid)
- 1894277-58-7(1-1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-ylethan-1-one)
- 2229172-22-7(2-(3-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine)
- 1341711-91-8(N,N-dimethyl-2-{1-(1,3-thiazol-2-yl)ethylamino}acetamide)
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk

atkchemica
Goudlid
CN Leverancier
Reagentie

Hebei Ganmiao New material Technology Co., LTD
Goudlid
CN Leverancier
Bulk

上海贤鼎生物科技有限公司
Goudlid
CN Leverancier
Bulk
